

Application Notes: Linalyl Propionate as a Standard in Chemical Analysis

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Compound of Interest

Compound Name: Linalyl propionate

Cat. No.: B093896

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Introduction

Linalyl propionate (CAS No. 144-39-8) is a naturally occurring monoterpenoid ester known for its fresh, floral, and fruity aroma, reminiscent of bergamot and lavender.[1][2] It is found in various essential oils, including those of sweet orange, lemon, and bergamot.[1] Due to its characteristic scent profile, **linalyl propionate** is frequently utilized in the fragrance, flavor, and cosmetics industries.[2] In analytical chemistry, particularly in the analysis of volatile and semi-volatile organic compounds, **linalyl propionate**'s properties make it a suitable candidate for use as a standard. Its structural similarity to other flavor and fragrance compounds, along with its stability, allows for its effective use as an internal or external standard in chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The use of an internal standard is a robust method to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[5]

Physicochemical Properties of Linalyl Propionate

A comprehensive understanding of the physicochemical properties of **linalyl propionate** is essential for its proper use as an analytical standard. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₂ O ₂	[1]
Molecular Weight	210.32 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	223 °C	[1]
Flash Point	101 °C	[1]
Density	0.896 g/mL	[1]
Solubility	Soluble in organic solvents, slightly soluble in water.	[6]
Log P	4.9	[1]

Applications in Chemical Analysis

Linalyl propionate is particularly well-suited as a standard in the following applications:

- **Quality Control of Essential Oils:** To quantify the content of other esters, terpenes, and aromatic compounds in essential oils.
- **Flavor and Fragrance Analysis:** For the quantitative analysis of components in complex flavor and fragrance formulations.
- **Food and Beverage Analysis:** To determine the concentration of volatile and semi-volatile compounds in food and beverage products.
- **Pharmacokinetic Studies:** In the analysis of biological samples to quantify the absorption, distribution, metabolism, and excretion of structurally related compounds.[4]

Experimental Protocols

The following protocols are provided as a template and should be optimized and validated for each specific application and matrix.[7]

Protocol 1: Preparation of **Linalyl Propionate** Standard Solutions

This protocol describes the preparation of stock and working standard solutions of **linalyl propionate**.

Materials:

- **Linalyl Propionate** (analytical standard grade, >98% purity)
- Methanol (HPLC or GC grade)
- Volumetric flasks (Class A)
- Analytical balance
- Pipettes (calibrated)

Procedure:

- Stock Solution (1000 µg/mL):
 1. Accurately weigh approximately 100 mg of **linalyl propionate** into a 100 mL volumetric flask.
 2. Dissolve the **linalyl propionate** in methanol.
 3. Bring the flask to volume with methanol and mix thoroughly.
 4. Store the stock solution in a tightly sealed container at 4°C.
- Working Standard Solutions:
 1. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.
 2. For a calibration curve, typical concentrations may range from 0.1 µg/mL to 100 µg/mL.^[5]
^[8]

Protocol 2: Use of **Linalyl Propionate** as an Internal Standard in GC-MS Analysis

This protocol outlines the use of **linalyl propionate** as an internal standard for the quantification of a target analyte in a sample matrix.

Materials:

- **Linalyl Propionate** Internal Standard (IS) Stock Solution (e.g., 100 µg/mL in methanol)
- Analyte Stock Solution
- Sample for analysis
- Methanol (HPLC or GC grade)
- GC-MS system

Procedure:

- Preparation of Calibration Standards:
 1. Prepare a series of calibration standards of the target analyte at different concentrations.
 2. Spike each calibration standard with a constant concentration of the **linalyl propionate** internal standard. For example, add 10 µL of a 100 µg/mL IS stock solution to 1 mL of each calibration standard to achieve a final IS concentration of 1 µg/mL.[\[5\]](#)
- Sample Preparation:
 1. Accurately weigh or measure the sample.
 2. Extract the analytes from the sample matrix using an appropriate solvent and technique.
 3. Add the same constant concentration of the **linalyl propionate** internal standard to the sample extract as was added to the calibration standards.
- GC-MS Analysis:
 1. Inject the prepared calibration standards and samples into the GC-MS system.
 2. Acquire the data in full scan or selected ion monitoring (SIM) mode.

Illustrative GC-MS Parameters:

Parameter	Value
GC System	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977C MSD or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injection Volume	1 µL
Injector Temperature	250 °C
Split Ratio	50:1
Oven Program	Initial 60°C for 3 min, ramp at 3°C/min to 246°C, hold for 25 min
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-550 amu

Data Analysis:

- Identify the peaks for the analyte and **linalyl propionate** based on their retention times and mass spectra.
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the response factor (RF) for each calibration standard using the formula: $RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)$
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[5]

- Determine the concentration of the analyte in the sample from the calibration curve.

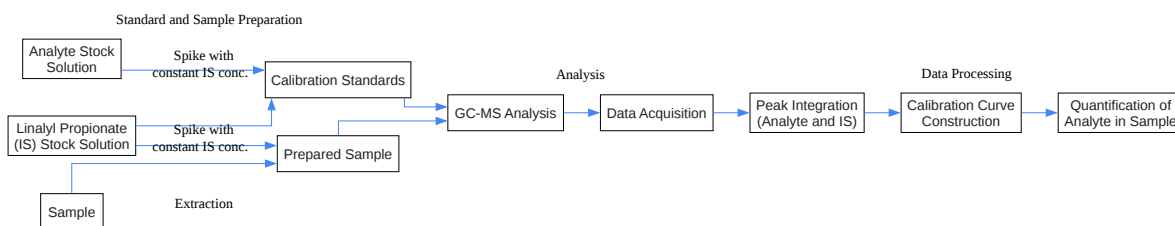
Data Presentation

Table 1: Illustrative Method Validation Data for a Hypothetical Analyte using **Linalyl Propionate** as an Internal Standard

Parameter	Result	Acceptance Criteria
Linearity (r^2)	> 0.995	≥ 0.99
Accuracy (% Recovery)	98.5 - 101.2%	98 - 102%
Precision (RSD%)	< 2.0%	$\leq 2\%$
Limit of Detection (LOD)	0.05 $\mu\text{g/mL}$	-
Limit of Quantification (LOQ)	0.15 $\mu\text{g/mL}$	-

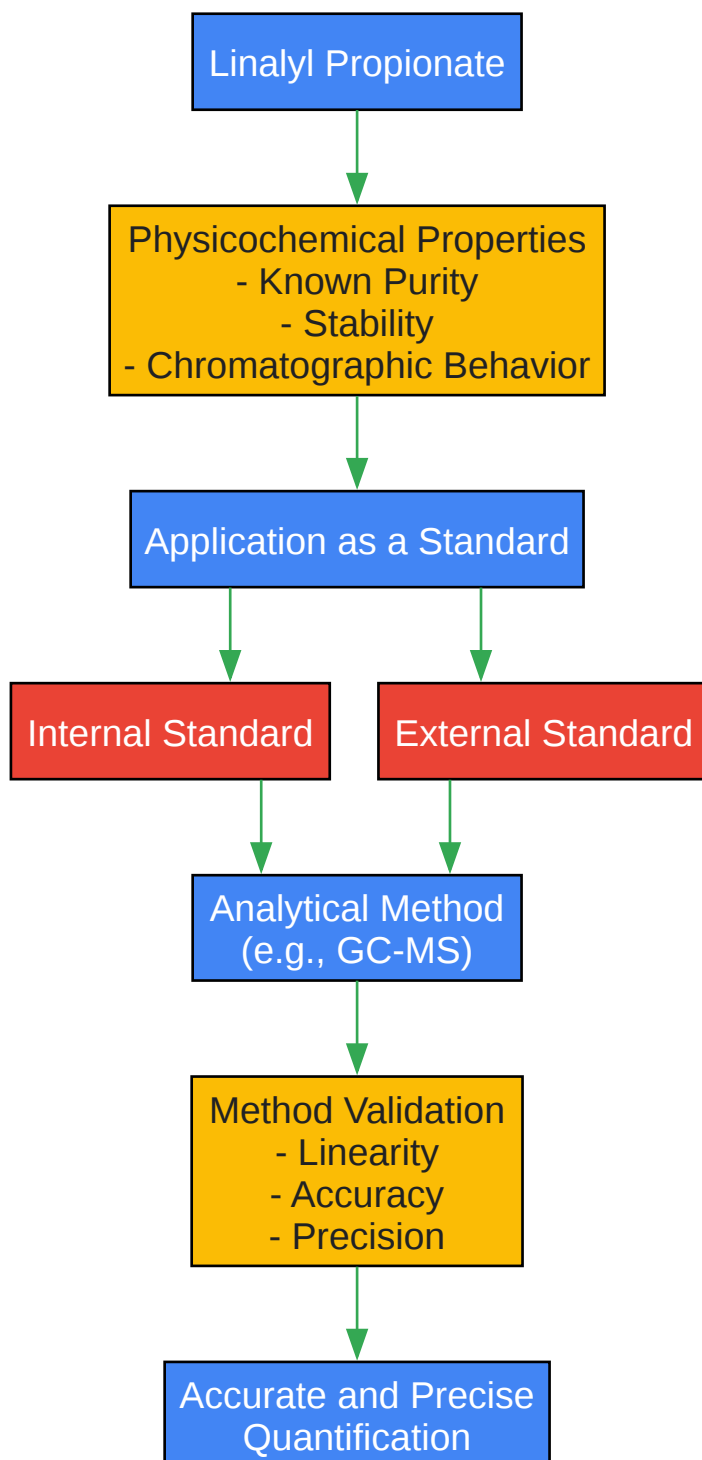
Note: These values are for illustrative purposes and must be determined experimentally for each specific method and matrix.[\[7\]](#)[\[9\]](#)

Visualizations



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Caption: Experimental workflow for quantitative analysis using **linalyl propionate** as an internal standard.



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Caption: Logical relationship for the use of **linalyl propionate** as an analytical standard.

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